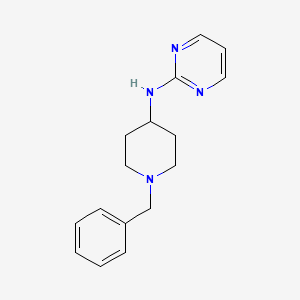

Pyrimidine, 2-((1-benzyl-4-piperidyl)amino)-

Vue d'ensemble

Description

“Pyrimidine, 2-((1-benzyl-4-piperidyl)amino)-” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The prepared compounds differ from each other by the substitutions of their amino group and of their phenyl ring .Molecular Structure Analysis

Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle. Synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .Chemical Reactions Analysis

Pyrimidines have been synthesized through various methods. One such method involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Physical And Chemical Properties Analysis

The empirical formula of the compound is C11H10BrN3O2 and its molecular weight is 296.12 .Applications De Recherche Scientifique

Drug Design and Discovery

N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine: is a valuable synthetic intermediate in the design and discovery of new pharmaceuticals. Its piperidine core is a common feature in many drugs, contributing to a wide range of pharmacological activities . This compound can be used to develop inhibitors for various targets, such as kinases involved in cancer pathways.

Neurological Research

The benzylpiperidine moiety is significant in the development of compounds targeting neurological pathways. It has potential applications in creating treatments for neurodegenerative diseases like Alzheimer’s, where it may help in the modulation of neurotransmitter systems .

Anticancer Agents

Piperidine derivatives, including N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine , are explored for their anticancer properties. They can be used to synthesize compounds that interfere with cell division and proliferation, offering a pathway to novel anticancer drugs .

Antimicrobial and Antifungal Applications

The structural flexibility of N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine allows for the synthesis of a variety of antimicrobial and antifungal agents. By modifying the piperidine ring, researchers can create compounds with specific activity against a range of bacterial and fungal pathogens .

Analgesic Development

The piperidine structure is often associated with analgesic properties. Derivatives of N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine could be synthesized to create new pain-relieving medications, particularly targeting neuropathic pain .

Anti-Inflammatory Research

This compound can also serve as a starting point for the development of anti-inflammatory drugs. Its modification can lead to the discovery of novel agents that can reduce inflammation and treat various inflammatory disorders .

Pharmacokinetic Enhancements

Researchers can use N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine to improve the pharmacokinetic profiles of existing drugs. By incorporating this moiety into drug molecules, it’s possible to enhance their absorption, distribution, metabolism, and excretion (ADME) properties .

Mécanisme D'action

The 2-aminopyrimidines were tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 . Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c1-2-5-14(6-3-1)13-20-11-7-15(8-12-20)19-16-17-9-4-10-18-16/h1-6,9-10,15H,7-8,11-13H2,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATGOOHGVPUVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=NC=CC=N2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227014 | |

| Record name | Pyrimidine, 2-((1-benzyl-4-piperidyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimidine, 2-((1-benzyl-4-piperidyl)amino)- | |

CAS RN |

76167-42-5 | |

| Record name | Pyrimidine, 2-((1-benzyl-4-piperidyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076167425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 2-((1-benzyl-4-piperidyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine](/img/structure/B1274175.png)

![1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1274186.png)